n-Adenosylaziridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(21-12)3-17-1-2-17/h4-6,8-9,12,19-20H,1-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBRQACMPQRWEV-WOUKDFQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460301 | |
| Record name | n-adenosylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219497-87-7 | |
| Record name | n-adenosylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sulfotransferase Mediated Aziridine Formation
One of the well-documented strategies for enzymatic aziridine (B145994) synthesis involves a two-step process initiated by a sulfotransferase enzyme. mdpi.com This pathway is prominent in the biosynthesis of several complex natural products, including ficellomycin, vazabitide A, and the azinomycins. mdpi.com
The general mechanism proceeds as follows:
Activation: A sulfotransferase enzyme catalyzes the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate. mdpi.com This transformation converts the hydroxyl group into a sulfate, which is an excellent leaving group.
Intramolecular Cyclization: Following sulfation, a nearby amino group on the substrate performs an intramolecular nucleophilic attack (SN2-like reaction) on the carbon bearing the sulfate group, displacing it and closing the three-membered aziridine ring. mdpi.com
In the biosynthesis of vazabitide A , a complex enzyme designated Vzb10/11 was identified as the catalyst for aziridine ring formation via this sulfate elimination mechanism. Structural studies on a homologous enzyme, AziU3/U2 from the azinomycin B biosynthetic pathway, revealed how the enzyme precisely orients the substrate. It adjusts the dihedral angle between the attacking amino group and the sulfate leaving group to nearly 180°, optimizing the geometry for the SN2-like reaction and thereby facilitating ring closure. nih.gov This provides a clear molecular basis for how these enzymes overcome the energetic barrier to form the strained ring.
Non Heme Iron Enzyme Catalyzed Aziridination
A second, distinct pathway for aziridine (B145994) biogenesis relies on the reactivity of α-ketoglutarate-dependent non-heme iron enzymes. unimi.it These enzymes are known for their ability to activate C-H bonds, typically leading to hydroxylation. However, in certain cases, this reactivity is channeled to form C-N bonds.
The key example of this pathway is the biosynthesis of pleurocybellaziridine from the amino acid L-valine, catalyzed by the enzyme TqaL found in the fungus Penicillium aethiopicum. unimi.itnih.gov The proposed mechanism involves:
C-H Activation: The Fe(IV)=O species within the enzyme's active site initiates the reaction by abstracting a hydrogen atom from the substrate. unimi.it
Ring Closure: This is followed by an intramolecular C-N bond formation to create the aziridine ring. unimi.it
Interestingly, research has shown that these non-heme iron enzymes can exhibit substrate-dependent reactivity. When the enzyme TqaL is provided with different amino acid substrates, it can produce aziridines with varying stereospecificity or even switch its function to perform hydroxylation instead of aziridination. nih.gov This highlights the catalytic versatility of this enzyme family and suggests that their function is delicately controlled by the structure of the substrate within the active site. nih.gov
Data Tables
Table 1: Characterized Aziridine-Forming Enzymes
| Enzyme Name(s) | Organism/Pathway | Substrate(s) | Product(s) | Mechanistic Class |
| Vzb10/11 | Vazabitide A biosynthesis | N-acetylated amino alcohol precursor | N2-acetyl-aziridoline | Sulfotransferase-dependent |
| AziU3/U2 | Azinomycin B biosynthesis | Amino alcohol precursor | Aziridine moiety of Azinomycin B | Sulfotransferase-dependent |
| TqaL | Penicillium aethiopicum | L-Valine, L-Isoleucine | Pleurocybellaziridine | Non-heme iron enzyme |
| Ficellomycin Sulfotransferase | Ficellomycin biosynthesis | (R)-(-)-2-pyrrolidinemethanol | Sulfated intermediate leading to Ficellomycin aziridine | Sulfotransferase |
Synthesis and Reactions
The synthesis of N-adenosylaziridine and its derivatives typically follows established organic chemistry pathways. A common method involves the nucleophilic substitution reaction between aziridine (B145994) and 5'-deoxy-5'-tosyladenosine nih.govbham.ac.uk. Variations of the Mitsunobu reaction have also been employed for its efficient synthesis and for creating diverse aziridine-based analogues nih.govacs.org.
Once synthesized, this compound functions as a substrate for DNA methyltransferases (MTases). The aziridine ring, being a strained three-membered heterocycle, readily undergoes nucleophilic attack. This reaction is often facilitated by protonation of the aziridine nitrogen, activating it as an electrophile nih.gov. In the context of DNA labeling, specific DNA MTases catalyze the covalent coupling of the this compound cofactor to target adenine or cytosine bases within defined DNA sequences. This process involves the nucleophilic ring opening of the aziridine, thereby linking the adenosine (B11128) moiety to the DNA springernature.commdpi.comnih.gov.
1 4.3. Development of Next Generation Molecular Probes and Biosensors
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules. While specific detailed NMR data for the parent n-Adenosylaziridine compound are not extensively detailed in the provided snippets, the literature indicates that NMR is routinely used to characterize synthesized derivatives, confirming the presence of the aziridine (B145994) ring and attached reporter groups researchgate.netscispace.comacs.org. Guidelines for reporting NMR data in scientific publications are well-established acs.orghmdb.cawashington.edunmrdb.org.
Mass Spectrometry (MS)
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is employed to determine the molecular weight and confirm the identity of this compound derivatives scispace.comucdavis.edubu.edunih.govgithub.io. For instance, a derivative has been reported with a mass-to-charge ratio (m/z) of 824.4 scispace.com. MS techniques are crucial for verifying the successful conjugation of reporter groups and for analyzing reaction products scispace.comucdavis.edubu.edunih.govgithub.io.
Infrared (IR) Spectroscopy
Specific details regarding the Infrared (IR) spectroscopic characterization of this compound are not prominently featured in the provided search results. However, IR spectroscopy is a common method for identifying functional groups and is likely used in the comprehensive characterization of such compounds.
Conclusion
n-Adenosylaziridine represents a significant advancement in the field of chemical biology, providing a powerful and specific method for labeling DNA. Its unique structure and reactivity, exploited through methyltransferase enzymes, enable the precise introduction of functional groups onto DNA, facilitating a wide range of applications in molecular biology, diagnostics, and the study of epigenetic mechanisms. Continued research into this compound and its derivatives promises to further expand its utility in understanding and manipulating biological systems.
Compound List
n-Adenosylaziridine
S-Adenosyl-L-Methionine (AdoMet/SAM)
S-Adenosylhomocysteine (AdoHcy)
5'-deoxy-5'-tosyladenosine
Dansyl fluorophore
Biotin
M.TaqI (DNA adenine-N6 MTase)
M.HhaI (DNA cytosine-C5 MTase)
8-amino[1''-(N''-dansyl)-4''-aminobutyl]-5'-(1-aziridinyl)-5'-deoxy adenosine (B11128)
7-deazaadenosylaziridine derivatives
Rebeccamycin methyltransferase (RebM)
PRMT1 (Protein Arginine Methyltransferase 1)
Adenosine
N-[1-Adamantyl]aziridine
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
